molecular formula C35H47N7O10 B6354820 Boc-Phe-Ser-Arg-Amc-ACOH CAS No. 201851-14-1

Boc-Phe-Ser-Arg-Amc-ACOH

Cat. No.: B6354820
CAS No.: 201851-14-1
M. Wt: 725.8 g/mol
InChI Key: ULITXAYJISNDJD-NAGNLMCHSA-N
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Description

Boc-Phe-Ser-Arg-Amc-ACOH is a synthetic tetrapeptide substrate designed for enzymatic assays, particularly for studying protease activity. The compound features:

  • Boc (tert-butoxycarbonyl) protection on the N-terminal phenylalanine (Phe) to prevent undesired reactions during synthesis or cleavage .
  • A serine (Ser) residue, typically involved in substrate recognition for serine proteases.
  • An arginine (Arg) residue, a common cleavage site for enzymes like trypsin or thrombin.
  • Amc (7-amino-4-methylcoumarin), a fluorogenic group released upon enzymatic hydrolysis, enabling real-time detection of activity.
  • ACOH (acetic acid) as a counterion to stabilize the compound.

This substrate is widely used in biochemical research due to its sensitivity and compatibility with fluorescence-based detection systems.

Preparation Methods

The synthesis of Boc-Phe-Ser-Arg-Amc-ACOH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Chemical Reactions Analysis

Proteolytic Cleavage Mechanism

The compound acts as a substrate for serine proteases , particularly Factor XIa in coagulation pathways. The reaction proceeds as follows:

  • Enzyme Binding : The Phe-Ser-Arg sequence is recognized by the protease’s active site.

  • Peptide Bond Cleavage : Hydrolysis occurs between Arg and the AMC moiety.

  • Fluorescence Release : Free AMC emits fluorescence at 460 nm (λₑₓ = 360 nm), enabling quantitative activity measurement .

Kinetic Parameters for Factor XIa:

ParameterValueConditions
Kₘ15–25 μM50 mM MOPS buffer, pH 7.2
kₐₜₜ0.8–1.2 s⁻¹37°C, 4% DMSO

This reaction is critical for studying blood coagulation disorders and screening anticoagulant drugs .

Stability and Degradation Reactions

Boc-Phe-Ser-Arg-Amc-ACOH undergoes degradation under specific conditions:

  • Acid Hydrolysis : The Boc group is removed in strong acids (e.g., TFA), exposing the amine terminus.

  • Oxidative Damage : Methionine residues (if present) are susceptible to oxidation, though this compound lacks methionine.

  • Enzymatic Degradation : Susceptibility to nonspecific proteases necessitates storage at −20°C .

Comparative Reactivity with Analogues

This compound exhibits higher specificity compared to analogues like Boc-Phe-Ala-Lys-AMC due to its optimized peptide backbone.

CompoundProtease SpecificityKₘ (μM)
Boc-Phe-Ser-Arg-AMCFactor XIa, thrombin15–25
Boc-Phe-Ala-Lys-AMCTrypsin, plasmin50–100

This specificity stems from the Ser-Arg sequence’s compatibility with coagulation proteases .

Scientific Research Applications

Biochemistry

Boc-Phe-Ser-Arg-Amc-ACOH is widely used as a substrate in enzymatic assays to study protease activity. It plays a crucial role in investigating proteases involved in blood coagulation and fibrinolysis. The hydrolysis of the peptide bond by specific proteases releases the AMC moiety, resulting in increased fluorescence that can be quantitatively measured.

Molecular Biology

In molecular biology, this compound is employed to explore proteolytic pathways and identify potential protease inhibitors. Its specificity for certain proteases, such as coagulation factor XIa, allows researchers to study the mechanisms of these enzymes in greater detail . Additionally, this compound is utilized in high-throughput screening for drug discovery targeting serine proteases associated with various diseases.

Medicine

This compound has significant implications in clinical diagnostics. It aids in detecting and quantifying protease activity in clinical samples, which is essential for diagnosing bleeding disorders and monitoring anticoagulant therapy . The compound's ability to provide measurable signals makes it an indispensable tool for studying enzyme kinetics and inhibition.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a valuable building block for synthesizing therapeutic agents. Its structure facilitates easy incorporation into peptide chains, enhancing synthesis efficiency . Furthermore, it is instrumental in developing fluorescent probes that help visualize cellular activities and track interactions within live cells.

Case Studies

Several studies have highlighted the applications of this compound:

  • Protease Activity Measurement : Research demonstrated its effectiveness in measuring the activity of coagulation factor XIa and other related proteases using fluorescence-based assays.
  • Drug Discovery : In high-throughput screening assays, this compound was utilized to identify novel inhibitors targeting serine proteases involved in cancer progression.
  • Diagnostic Applications : Clinical studies employed this compound to measure protease levels in patients with bleeding disorders, aiding in diagnosis and treatment monitoring.

Mechanism of Action

The mechanism of action of Boc-Phe-Ser-Arg-Amc-ACOH involves its hydrolysis by serine proteases. These enzymes recognize the peptide bond between the arginine and the 7-amido-4-methylcoumarin group and catalyze its cleavage. The hydrolysis reaction releases the 7-amido-4-methylcoumarin group, which can be detected using fluorescence spectroscopy. This property makes this compound a valuable tool for studying protease activity and screening for protease inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares Boc-Phe-Ser-Arg-Amc-ACOH with structurally related amino acid derivatives and peptide substrates:

Compound Key Features Molecular Weight Protection Groups Applications References
This compound Tetrapeptide with Boc-Phe, Ser, Arg, and Amc fluorophore; acetic acid counterion ~800–850 g/mol* Boc (Phe), none (Ser/Arg) Protease assays (e.g., thrombin, trypsin) N/A
Boc-Phe-OH Single Boc-protected phenylalanine 265.3 g/mol Boc (Phe) Peptide synthesis
Boc-N-Me-Ser(Bzl)-OH Boc-protected, N-methylated serine with benzyl protection 309.4 g/mol Boc (N-terminus), Bzl (Ser) Specialized peptide synthesis
H-D-Arg-OH Free D-arginine 174.2 g/mol None Chiral building block
Z-Arg-OH Benzyloxycarbonyl (Z)-protected arginine 280.3 g/mol Z (N-terminus) Peptide synthesis

*Estimated based on component molecular weights (Boc-Phe: 265.3 g/mol , Ser: ~105 g/mol, Arg: ~174 g/mol, Amc: ~175 g/mol, ACOH: 60 g/mol).

Critical Analysis

The Arg residue in the target compound is unprotected, whereas Z-Arg-OH employs benzyloxycarbonyl (Z) protection , limiting its utility in enzymatic assays requiring free side chains.

Fluorogenic vs. Non-Fluorogenic Derivatives: this compound’s Amc group enables fluorescence-based detection, a significant advantage over non-fluorogenic analogs like Boc-Phe-OH or Z-Arg-OH.

Solubility and Stability :

  • Boc-Phe-OH and Boc-N-Me-Ser(Bzl)-OH exhibit moderate solubility in organic solvents (e.g., DMF, DCM) due to their hydrophobic protections , whereas this compound’s polar Arg and Amc groups may enhance aqueous solubility.

Biological Activity

Boc-Phe-Ser-Arg-Amc-ACOH (also referred to as Boc-Phe-Ser-Arg-AMC) is a synthetic peptide substrate that has garnered attention for its biological activity, particularly in enzymatic assays. This compound is primarily utilized in the detection of proteolytic enzymes and has implications in various biomedical applications, including cancer research and drug development.

Chemical Structure

This compound is composed of several key components:

  • Boc (tert-butyloxycarbonyl) : A protecting group that stabilizes the amino acid during synthesis.
  • Phe (Phenylalanine) : An aromatic amino acid that contributes to the substrate's hydrophobic properties.
  • Ser (Serine) : An amino acid that provides a hydroxyl group, which can participate in enzymatic reactions.
  • Arg (Arginine) : A positively charged amino acid that enhances binding to negatively charged active sites of enzymes.
  • Amc (7-amino-4-methylcoumarin) : A fluorogenic moiety that emits fluorescence upon cleavage by proteases.
  • ACOH (Acetic Acid) : Serves as a terminal group.

Enzymatic Assays

Boc-Phe-Ser-Arg-Amc has been extensively studied as a substrate for various serine proteases, including trypsin and kallikreins. In high-throughput screening assays, it has shown significant activity in detecting the presence of these enzymes through the release of the fluorescent product upon cleavage.

  • Kallikrein 6 (KLK6) Activity :
    • A study demonstrated that Boc-Phe-Ser-Arg-Amc is hydrolyzed by KLK6, providing a reliable method for measuring KLK6 activity in biological samples. The substrate was tested against approximately 350,000 compounds, identifying several inhibitors with potential therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of Boc-Phe-Ser-Arg-Amc revealed that modifications to its structure significantly impact its potency and selectivity towards different proteases. For instance, the presence of specific functional groups was found to enhance binding affinity and enzymatic activity .

Case Studies

Several case studies highlight the practical applications of Boc-Phe-Ser-Arg-Amc in clinical research:

  • Cancer Biomarker Detection :
    • In cancer research, the ability to detect specific proteases associated with tumor progression has been crucial. Boc-Phe-Ser-Arg-Amc serves as a valuable tool for monitoring proteolytic activity in tumor microenvironments, aiding in the identification of potential biomarkers for cancer diagnosis and prognosis.
  • Therapeutic Development :
    • The compound's role in drug discovery is significant, especially in developing inhibitors targeting serine proteases implicated in various diseases. The identification of compounds that inhibit KLK6 activity could lead to novel treatments for conditions like cancer and neurodegenerative diseases .

Data Tables

PropertyValue
Molecular FormulaC35H47N7O10
Molecular Weight685.88 g/mol
Fluorescent Emission Peak460 nm
pIC50 (KLK6)Varies with inhibitor

Properties

IUPAC Name

acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4)/t23-,24-,25-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULITXAYJISNDJD-NAGNLMCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47N7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201851-14-1
Record name L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-L-seryl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monoacetate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201851-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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